Cgs 17867A

Übersicht

Beschreibung

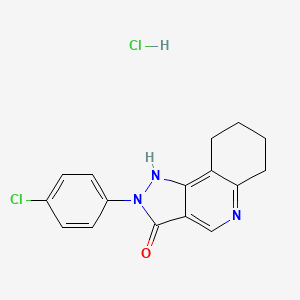

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group with a hexahydropyrazoloquinolinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-chlorobenzaldehyde with a suitable hydrazine derivative to form the pyrazole ring This intermediate is then subjected to cyclization reactions to form the hexahydropyrazoloquinolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted quinolinone and pyrazole derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorobenzophenone: Shares the chlorophenyl group but has a different core structure.

Pyrazoloquinolinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride is unique due to its combination of a chlorophenyl group with a hexahydropyrazoloquinolinone core. This unique structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Biologische Aktivität

CGS 17867A is a compound that has garnered attention in pharmacological research for its activity at the GABA_A receptor, particularly as a partial agonist at benzodiazepine (BZ) sites. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on anxiety, anticonvulsant properties, and receptor selectivity.

This compound primarily interacts with the GABA_A receptor, enhancing the inhibitory neurotransmission mediated by GABA. As a partial agonist, it exhibits a unique profile compared to full agonists like diazepam, offering potential therapeutic advantages such as reduced side effects.

Receptor Selectivity

Research indicates that this compound shows significant selectivity for certain GABA_A receptor subtypes, particularly α2 and α3. These subtypes are implicated in mediating anxiolytic and muscle relaxant effects without the sedative properties often associated with other benzodiazepines .

Anxiolytic Effects

In preclinical studies, this compound has demonstrated anxiolytic properties. It effectively reduces anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders. The compound's action appears to be mediated through its interaction with specific GABA_A receptor subtypes that are more involved in anxiety modulation .

Anticonvulsant Properties

This compound also exhibits anticonvulsant activity. Studies have shown that it can inhibit seizure activity in various animal models, indicating its potential as a treatment for epilepsy. The compound's ability to modulate GABAergic transmission contributes to its efficacy in this regard .

Comparative Efficacy

The following table summarizes the biological activities of this compound compared to other benzodiazepines:

| Compound | Anxiolytic Activity | Anticonvulsant Activity | Receptor Selectivity |

|---|---|---|---|

| This compound | Moderate | Moderate | α2, α3 |

| Diazepam | High | High | α1, α2 |

| Lorazepam | High | Moderate | α2 |

Study 1: Behavioral Effects in Mice

A study conducted on mice lacking the Gad2 gene revealed altered behavioral responses to ethanol when treated with this compound. The compound promoted overconsumption of ethanol, highlighting its influence on reward pathways and suggesting implications for addiction research .

Study 2: Pharmacological Characterization

Pharmacological characterization of this compound indicated its profile as a partial benzodiazepine receptor agonist. This study emphasized its potential for therapeutic use with fewer side effects compared to full agonists. The findings support the notion that selective modulation of GABA_A receptors can yield beneficial outcomes in anxiety and seizure management .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOZEMPUASVHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907196 | |

| Record name | 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102200-24-8 | |

| Record name | CGS 17867A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102200248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.